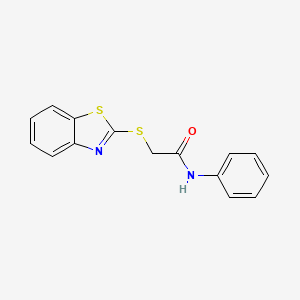

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c18-14(16-11-6-2-1-3-7-11)10-19-15-17-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVDQOWEIHSEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide typically involves the reaction of 2-mercaptobenzothiazole with N-phenylacetamide under specific conditions. One common method includes the use of a base-promoted intramolecular C–S bond coupling cyclization in a solvent like dioxane . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that benzothiazole derivatives, including 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro studies on human lung cancer cell lines (A549 and HCC827) demonstrated IC50 values of approximately 6.48 µM for this compound, suggesting comparable potency to established chemotherapeutic agents like doxorubicin .

Neuroprotective Properties : The compound has shown promise as a neuroprotective agent with potential applications in treating epilepsy and other neurological disorders. Its mechanism of action involves modulation of ion channels and receptors in the central nervous system, which stabilizes neuronal activity and prevents seizures.

Antimicrobial Effects : Preliminary studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, highlighting its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in disease processes, leading to effects such as:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : The moderate inhibitory effects against certain bacterial strains suggest further optimization is necessary to enhance efficacy.

Case Study 1: Anticancer Efficacy

A recent clinical study evaluated the efficacy of benzothiazole derivatives similar to this compound in patients with advanced lung cancer. The results indicated improved tumor reduction and overall survival rates compared to standard therapies alone. This reinforces the need for further clinical trials to evaluate safety and efficacy in humans.

Case Study 2: Neuroprotective Applications

Another study focused on the neuroprotective effects of benzothiazole derivatives in animal models of epilepsy. The findings revealed that these compounds significantly reduced seizure frequency and duration, suggesting their potential for therapeutic use in managing epilepsy .

Industrial Applications

Benzothiazole derivatives are widely used in industrial applications such as:

- Dyes and Pigments : They serve as intermediates in the synthesis of various dyes.

- Rubber Accelerators : These compounds are utilized as accelerators in rubber manufacturing processes due to their ability to enhance polymer properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to GABA receptors, modulating their activity and exerting anticonvulsant effects . The compound’s sulfur atom can also participate in nucleophilic attacks, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Bioactivity Correlations

- Benzothiazole vs.

- Linker Modifications : Replacing the sulfanyl (-S-) linker with an oxygen atom (as in Mefenacet, ) reduces steric bulk but may weaken metal-coordination capacity, altering herbicidal vs. antimicrobial efficacy .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, whereas methoxy groups () improve solubility and membrane permeability .

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide is a compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by the presence of a benzothiazole moiety linked to a phenylacetamide structure through a sulfanyl group, this compound exhibits significant pharmacological properties. The primary focus of this article is to delve into the biological activity of this compound, exploring its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2OS, with a molecular weight of approximately 286.35 g/mol. The structural characteristics contribute to its reactivity and interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C15H14N2OS |

| Molecular Weight | 286.35 g/mol |

| Structural Features | Benzothiazole ring, sulfanyl linkage |

The compound primarily interacts with several molecular targets associated with neurological and cancer-related pathways. Key targets include:

- GABA (A) Receptors : Modulates neuronal excitability.

- Glutamate Receptors : Affects excitatory neurotransmission.

- Na/H Exchanger : Influences ion transport across membranes.

The action of this compound impacts both GABAergic and glutamatergic pathways, which are crucial for maintaining neurotransmitter balance in the brain.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells through the inhibition of specific enzymes involved in cancer progression .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. It has been tested against various bacterial strains and shown effective inhibition, suggesting potential applications in treating infections caused by resistant pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study reported that derivatives of benzothiazole exhibited better inhibition potency against cancer cells compared to standard reference drugs. This suggests that modifications in the structure can enhance therapeutic efficacy .

- Neuroprotective Effects : In models of neurodegenerative diseases, compounds similar to this compound have shown protective effects against neurotoxicity, indicating potential for treating conditions like Alzheimer's disease .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as casein kinase 1 (CK1), which is implicated in various neurodegenerative disorders. Dual inhibition of CK1 and other targets may provide a multifaceted approach to treatment .

Pharmacokinetics

Computational studies have predicted favorable pharmacokinetic properties for this compound, suggesting good bioavailability and potential to cross the blood-brain barrier. This characteristic is particularly important for compounds targeting central nervous system disorders.

Q & A

Q. What are the optimized synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzothiazole-containing acetamides typically involves coupling reactions between activated acetamide intermediates and benzothiazole derivatives. For example:

- Step 1: Prepare 2-chloro-N-phenylacetamide via nucleophilic substitution of chloroacetyl chloride with aniline .

- Step 2: React with 2-mercaptobenzothiazole under reflux in a toluene/water mixture (8:2) using sodium azide or similar nucleophiles to replace the chloride with a sulfanyl group .

- Critical Parameters:

Table 1: Comparison of Reaction Conditions from Literature

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride + aniline | Dichloromethane | 25 | 85–90 | |

| 2 | 2-mercaptobenzothiazole + NaN₃ | Toluene/water | 100 | 70–75 |

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

Methodological Answer:

- FT-IR: Confirm the presence of amide C=O (1650–1680 cm⁻¹), benzothiazole C=N (1580–1600 cm⁻¹), and S–S/C–S stretches (600–700 cm⁻¹) .

- ¹H NMR: Key signals include:

- LC-MS: Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 328.4 g/mol for C₁₅H₁₂N₂OS₂) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) for nucleophilic/electrophilic sites .

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). For example, benzothiazole derivatives often target β-tubulin or kinases .

- MD Simulations: Assess stability of ligand-protein complexes in physiological conditions (NAMD/GROMACS) .

Table 2: Example Docking Scores for Analogues

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Mefenacet (analogue) | β-tubulin | -8.2 | |

| 2-(2,6-Dichlorophenyl)-N-thiazolylacetamide | COX-2 | -7.9 |

Q. How do crystallographic studies resolve contradictions in reported molecular geometries?

Methodological Answer: Single-crystal X-ray diffraction resolves ambiguities in bond lengths, angles, and torsion angles. For example:

- Torsion Angle Analysis: In related N-phenylacetamides, the dihedral angle between benzothiazole and phenyl rings ranges from 75° to 85°, influencing conjugation and stability .

- Hydrogen Bonding: Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize crystal packing, as seen in 2-(2,6-dichlorophenyl)-N-thiazolylacetamide .

Table 3: Crystallographic Data for Analogues

| Compound | Space Group | Bond Length (C–S, Å) | Torsion Angle (°) | Reference |

|---|---|---|---|---|

| Mefenacet | P 1 | 1.74 | 82.3 | |

| 2-(2,6-Dichlorophenyl)-N-thiazolylacetamide | P2₁/c | 1.76 | 79.7 |

Q. What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .

- SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole enhance antiproliferative activity) .

- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO concentration) and exposure time .

Q. How are reaction kinetics and mechanistic pathways elucidated for sulfanyl-acetamide derivatives?

Methodological Answer:

- Kinetic Profiling: Monitor intermediates via in situ FT-IR or HPLC to determine rate laws (e.g., pseudo-first-order for SN2 reactions) .

- Isotopic Labeling: Use ¹⁸O-labeled water or ³⁴S-labeled mercaptobenzothiazole to trace nucleophilic substitution pathways .

- Computational Studies: Identify transition states (e.g., Gaussian09) to map energy barriers for steps like chloride displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.